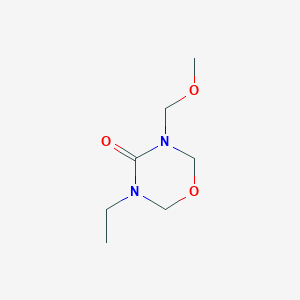
3,5-Dimethyl-1,3,5-oxadiazinan-4-one
Übersicht
Beschreibung
3,5-Dimethyl-1,3,5-oxadiazinan-4-one is a chemical compound with the molecular formula C5H10N2O2 It is a member of the oxadiazinan family, characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,3,5-oxadiazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with formaldehyde and formic acid, followed by cyclization to form the oxadiazinan ring. The reaction conditions often require a temperature range of 50-90°C and the use of ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazinan derivatives, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1,3,5-oxadiazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-1,2,4-oxadiazole
- 3,5-Diphenyl-1,3,4-oxadiazol-2-one
- 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione
Uniqueness
3,5-Dimethyl-1,3,5-oxadiazinan-4-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure imparts distinct chemical properties and reactivity compared to other oxadiazole and thiadiazole derivatives .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1,3,5-oxadiazinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-6-3-9-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRQFJZXNOLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)
![1,3-Bis[(pentylsulfanyl)methyl]urea](/img/structure/B7889319.png)


![ethyl N-[(2,2-dinitroacetamido)carbonyl]carbamate](/img/structure/B7889337.png)


![3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate](/img/structure/B7889367.png)
![3,5-Bis[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889373.png)

![3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889386.png)
![1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B7889388.png)


